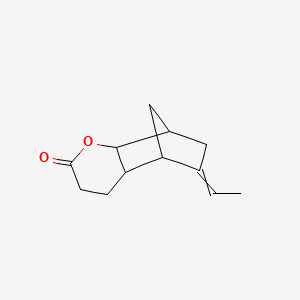
5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is an organic compound with the molecular formula C12H16O2. It is known for its unique structure, which includes a methano bridge and an ethylidene group. This compound is often used in various chemical and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- involves the reaction of benzopyran derivatives with methylene halides under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydroxide, potassium cyanide, various solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound has been explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with various biological targets to understand its potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are being studied for their potential use in drug development. Their ability to interact with specific enzymes and receptors makes them promising candidates for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
5,8-Methano-2H-1-benzopyran-2-one: This compound lacks the ethylidene group, making it less reactive in certain chemical reactions.
6-Ethylideneoctahydro-2H-1-benzopyran-2-one: This compound lacks the methano bridge, which affects its stability and reactivity.
Uniqueness: 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- is unique due to the presence of both the methano bridge and the ethylidene group. This combination of structural features enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
生物活性
5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- (CAS Number: 69486-14-2) is a compound belonging to the class of benzopyran derivatives. Recent studies have begun to explore its biological activities, which may have implications in various fields such as pharmacology and toxicology. This article presents a detailed overview of the biological activity of this compound, including its chemical properties, potential therapeutic effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 182.27 g/mol
- Density : 1.187 g/cm³
- Flash Point : 139.6°C
- Refractive Index : 1.592
These properties suggest that the compound is relatively stable under standard conditions and may exhibit hydrophobic characteristics due to its structure.
Antioxidant Properties
Research indicates that benzopyran derivatives often possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study assessing various benzopyran compounds highlighted that certain derivatives exhibited significant antioxidant activity, potentially offering protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro-. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, suggesting a possible mechanism for reducing inflammation in various conditions such as arthritis or cardiovascular diseases .
Antimicrobial Activity
The antimicrobial properties of benzopyran derivatives are also noteworthy. Preliminary studies have demonstrated that certain compounds in this class can inhibit the growth of bacteria and fungi. This activity could be beneficial for developing new antimicrobial agents to combat resistant strains of pathogens .
Study 1: Antioxidant Activity Assessment
In a controlled study, researchers evaluated the antioxidant capacity of several benzopyran derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated that 5,8-Methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro- demonstrated a significant reduction in free radical concentration compared to controls, suggesting strong antioxidant potential .
Study 2: Anti-inflammatory Mechanism Exploration
A recent investigation into the anti-inflammatory effects of benzopyran derivatives involved treating macrophage cells with the compound and measuring levels of inflammatory markers. The findings revealed a marked decrease in TNF-alpha and IL-6 production, indicating that this compound may modulate inflammatory pathways effectively .
Study 3: Antimicrobial Efficacy Testing
In another study focused on antimicrobial activity, the compound was tested against several bacterial strains including E. coli and S. aureus. The results showed a notable inhibition zone around the test samples, supporting its potential use as an antimicrobial agent .
特性
CAS番号 |
69486-14-2 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
(9E)-9-ethylidene-3-oxatricyclo[6.2.1.02,7]undecan-4-one |
InChI |
InChI=1S/C12H16O2/c1-2-7-5-8-6-10(7)9-3-4-11(13)14-12(8)9/h2,8-10,12H,3-6H2,1H3/b7-2+ |
InChIキー |
LLVFKEOMLYDSGT-FARCUNLSSA-N |
SMILES |
CC=C1CC2CC1C3C2OC(=O)CC3 |
異性体SMILES |
C/C=C/1\CC2CC1C3C2OC(=O)CC3 |
正規SMILES |
CC=C1CC2CC1C3C2OC(=O)CC3 |
Key on ui other cas no. |
69486-14-2 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
5,8-methano-2H-1-benzopyran-2-one, 6-ethylideneoctahydro |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















